molecular formula C23H23NO3 B269335 N-ethyl-3-(2-phenoxyethoxy)-N-phenylbenzamide

N-ethyl-3-(2-phenoxyethoxy)-N-phenylbenzamide

Cat. No. B269335
M. Wt: 361.4 g/mol
InChI Key: JYYVWEDXTFYTLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-3-(2-phenoxyethoxy)-N-phenylbenzamide, commonly known as EPPB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPB belongs to the class of benzamide derivatives and has been found to exhibit promising properties in various biological systems.

Mechanism of Action

The exact mechanism of action of EPPB is not fully understood. However, it has been proposed that EPPB exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects
EPPB has been found to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It also exhibits analgesic effects by modulating the activity of pain receptors. In addition, EPPB has been found to induce cell death in various cancer cell lines, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

EPPB has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits potent therapeutic effects at relatively low concentrations. However, EPPB has some limitations, such as its poor solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for EPPB research. One potential direction is the development of EPPB derivatives with improved solubility and bioavailability. Another direction is the investigation of EPPB's potential use in the treatment of neurological disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of EPPB and its potential use in combination with other therapeutic agents.

Synthesis Methods

The synthesis of EPPB involves the reaction of N-phenylbenzamide with ethyl bromide and 2-phenoxyethanol in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain pure EPPB.

Scientific Research Applications

EPPB has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit potent anti-inflammatory, analgesic, and anticancer properties. EPPB has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

N-ethyl-3-(2-phenoxyethoxy)-N-phenylbenzamide

Molecular Formula

C23H23NO3

Molecular Weight

361.4 g/mol

IUPAC Name

N-ethyl-3-(2-phenoxyethoxy)-N-phenylbenzamide

InChI

InChI=1S/C23H23NO3/c1-2-24(20-11-5-3-6-12-20)23(25)19-10-9-15-22(18-19)27-17-16-26-21-13-7-4-8-14-21/h3-15,18H,2,16-17H2,1H3

InChI Key

JYYVWEDXTFYTLX-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)OCCOC3=CC=CC=C3

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)OCCOC3=CC=CC=C3

Origin of Product

United States

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